molecular formula C3H4ClIO2 B12578055 2-Chloro-3-iodopropanoic acid CAS No. 190430-27-4

2-Chloro-3-iodopropanoic acid

Cat. No.: B12578055
CAS No.: 190430-27-4
M. Wt: 234.42 g/mol
InChI Key: NFOFALCJMREAJS-UHFFFAOYSA-N
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Description

2-Chloro-3-iodopropanoic acid is an organic compound with the molecular formula C3H4ClIO2 It belongs to the class of halogenated carboxylic acids, characterized by the presence of both chlorine and iodine atoms attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodopropanoic acid typically involves the halogenation of propanoic acid derivatives. One common method is the sequential halogenation of 3-chloropropanoic acid using iodine and a suitable oxidizing agent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective introduction of iodine atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-iodopropanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding aldehydes or reduced to alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution: Reagents like sodium iodide (NaI) or potassium iodide (KI) in the presence of a polar aprotic solvent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: Formation of various halogenated derivatives.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-3-iodopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodopropanoic acid involves its interaction with molecular targets through its halogen atoms and carboxylic acid group. The halogen atoms can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

    3-Iodopropanoic Acid: Similar structure but lacks the chlorine atom.

    2-Chloropropanoic Acid: Similar structure but lacks the iodine atom.

    3-Chloropropanoic Acid: Similar structure but lacks the iodine atom.

Uniqueness: 2-Chloro-3-iodopropanoic acid is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties compared to its analogs. This dual halogenation allows for versatile chemical modifications and applications in various fields.

Properties

CAS No.

190430-27-4

Molecular Formula

C3H4ClIO2

Molecular Weight

234.42 g/mol

IUPAC Name

2-chloro-3-iodopropanoic acid

InChI

InChI=1S/C3H4ClIO2/c4-2(1-5)3(6)7/h2H,1H2,(H,6,7)

InChI Key

NFOFALCJMREAJS-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)Cl)I

Origin of Product

United States

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